N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide
Description
N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a small-molecule benzamide derivative featuring a pyrimidine core substituted at position 2 with a piperidin-1-yl group and at position 4 with a benzamide-linked methyl group. The compound’s structure combines a planar pyrimidine ring (a common pharmacophore in kinase inhibitors) with a piperidine moiety, which enhances solubility and modulates basicity. Its molecular formula is C₁₆H₁₉N₄O, with a molecular weight of 283.35 g/mol and an estimated polar surface area (PSA) of ~80 Ų, suggesting moderate membrane permeability .
Properties
IUPAC Name |
N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-16(14-7-3-1-4-8-14)19-13-15-9-10-18-17(20-15)21-11-5-2-6-12-21/h1,3-4,7-10H,2,5-6,11-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRHYFHFGRKGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide typically involves the coupling of a piperidine derivative with a pyrimidine derivative, followed by the introduction of a benzamide group. One common method involves the reaction of 2-chloropyrimidine with piperidine in the presence of a base to form the piperidinylpyrimidine intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Key Reaction Steps
The synthesis involves multi-step functionalization of the pyrimidine scaffold, followed by amide coupling.
- Mechanistic Insight :
Pyrimidine Ring Modifications
- Electrophilic Substitution :
Piperidine Substituent Reactivity
- N-Alkylation/Acylation :
Amide Hydrolysis
- Acid/Base Hydrolysis :
Suzuki Coupling
- The pyrimidine ring’s 5-position can be functionalized via Pd-catalyzed cross-coupling (e.g., with aryl boronic acids) for diversification .
Curtius Rearrangement
Stability and Reactivity Under Conditions
Key Research Findings
Scientific Research Applications
N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The compound’s analogs differ primarily in substituents on the pyrimidine ring, benzamide core, and heterocyclic moieties. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Piperidine vs. Piperazine/Morpholino: Piperidine (6-membered amine ring) in the main compound confers moderate basicity (predicted pKa ~8.5), whereas morpholino () and piperazine () derivatives exhibit higher polarity and solubility due to oxygen/nitrogen-rich rings .
- Pyrimidine Substituents : The main compound’s C2-piperidinyl group contrasts with C2-aniline () or C2-fluorophenyl () moieties. These substitutions influence target selectivity; e.g., fluorophenyl groups enhance hydrophobic interactions in kinase binding pockets .
Pharmacological and Computational Insights
- Kinase Inhibition Potential: The pyrimidine-benzamide scaffold is prevalent in kinase inhibitors (e.g., Imatinib derivatives in ). The main compound’s piperidine-pyrimidine motif may target ATP-binding sites in kinases, though its smaller size (MW 283 vs. 403–441 in analogs) suggests narrower target specificity .
- PSA and Bioavailability: The main compound’s PSA (~80 Ų) is lower than analogs like ’s morpholino derivative (PSA ~100 Ų), implying better blood-brain barrier penetration for CNS targets .
- Synthetic Accessibility: The compound’s unsubstituted benzamide core simplifies synthesis compared to trifluoromethyl- or cyanomethyl-containing analogs (), which require specialized reagents .
Biological Activity
N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
This compound consists of three main components:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Pyrimidine moiety : A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
- Benzamide group : A benzene ring attached to a carbonyl amide.
This unique combination contributes to its potential as a therapeutic agent, particularly in targeting various biological pathways.
The mechanism of action for this compound is primarily linked to its ability to interact with specific molecular targets, such as enzymes and receptors. Notably, it may act as an inhibitor of tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting it may inhibit tumor growth by interfering with critical signaling pathways. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) vary depending on the specific cancer type and experimental conditions.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-436 (breast) | 8.90 |
| A549 (lung) | 10.70 |
| HCT116 (colon) | 9.62 |
These values indicate that this compound is comparable to established chemotherapeutic agents .
Anti-inflammatory Activity
In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of disease .
Case Studies
Several case studies have evaluated the biological activity of this compound:
- Study on Cancer Cell Lines : In a controlled study involving multiple cancer cell lines, the compound was found to induce apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .
- Inflammation Model : In a murine model of acute inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups .
Comparison with Similar Compounds
This compound shares structural similarities with other known compounds, such as Imatinib, a well-known tyrosine kinase inhibitor used in leukemia treatment. However, the unique piperidine-pyrimidine-benzamide structure may offer distinct advantages in selectivity and potency against specific targets .
| Compound | Target | IC50 (µM) |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin... | Tyrosine Kinase | 0.84 |
| Imatinib | BCR-Abl Kinase | 0.01 |
| N-((2-(piperidin... | Various Kinases | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
